![molecular formula C5H4ClNOS B1321304 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS No. 55842-53-0](/img/structure/B1321304.png)
2-Methyl-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-Methyl-1,3-thiazole-4-carbonyl chloride is a heterocyclic organic compound . It is a derivative of thiazole, a five-membered ring structure containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-thiazole-4-carbonyl chloride is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . The presence of sulfur and nitrogen atoms in the ring structure contributes to its chemical properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-1,3-thiazole-4-carbonyl chloride are not detailed in the available literature, thiazole derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride , have been studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities .
Anticancer Properties
Research has shown that thiazole compounds can be synthesized and screened for their anticancer activities. These compounds have been tested in vitro against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7), to determine their cytotoxic effects .
Antioxidant Effects
Thiazole derivatives have been evaluated for their antioxidant properties. The presence of the thiazole moiety can contribute to the antioxidant activity of these compounds, which is crucial in combating oxidative stress-related diseases .
Anti-Alzheimer’s Activity
Some thiazole derivatives exhibit anti-Alzheimer’s activity. The development of new thiazole-based compounds could lead to potential treatments for neurodegenerative diseases like Alzheimer’s .
Agricultural Applications
Thiazoles are also used in the agricultural sector. They can be incorporated into agrochemicals to protect crops from pests and diseases, enhancing yield and quality .
Future Directions
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to impact various biochemical pathways, often leading to cell death .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORPZFSYQUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611173 | |
Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
55842-53-0 | |
Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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